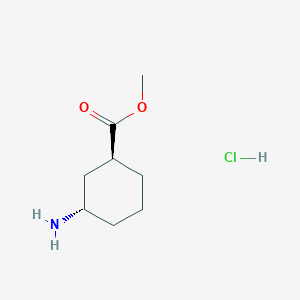

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride

CAS No.: 1461718-75-1

Cat. No.: VC8075012

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461718-75-1 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | methyl (1S,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 |

| Standard InChI Key | OOFXENVWECZJBF-LEUCUCNGSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CCC[C@@H](C1)N.Cl |

| SMILES | COC(=O)C1CCCC(C1)N.Cl |

| Canonical SMILES | COC(=O)C1CCCC(C1)N.Cl |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride belongs to the cyclohexane carbamate family. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . The compound features:

-

A cyclohexane ring substituted with an amino group (-NH₂) at position 3 and a methyl ester (-COOCH₃) at position 1.

-

Stereochemical specificity: The (1S,3S) configuration ensures spatial alignment critical for biological activity, distinguishing it from cis or trans isomers .

Structural Analysis:

| Property | Value/Description |

|---|---|

| IUPAC Name | Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride |

| SMILES | COC(=O)[C@H]1CCCC@HC1.Cl |

| Stereoisomerism | Two chiral centers (C1 and C3) |

| XLogP3 | 1.2 (predicted) |

| Hydrogen Bond Donors | 2 (amine and HCl) |

The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) and stabilizes the compound against degradation .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride involves multi-step enantioselective processes:

Route 1: Catalytic Reduction and Esterification

-

Reduction of 4-Aminobenzoic Acid:

-

Methyl Ester Formation:

-

Hydrochloride Salt Precipitation:

Route 2: Isomerization of cis/trans Mixtures

-

Base-Mediated Isomerization: A mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid is treated with sodium hydroxide or potassium alkoxide, selectively converting cis to trans forms .

-

Crystallization: The trans isomer is isolated via fractional recrystallization, followed by esterification and salt formation .

Comparative Synthesis Metrics:

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 85–92% | 70–78% |

| Purity (HPLC) | >98% | >95% |

| Key Challenge | Stereochemical resolution | Isomer separation efficiency |

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in water (≥50 mg/mL at 25°C), methanol, and dimethyl sulfoxide (DMSO) .

-

Stability: Stable under inert gas (N₂/Ar) at −20°C for >2 years; degrades upon prolonged exposure to moisture or light .

Spectroscopic Data

-

IR (KBr): ν = 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1550 cm⁻¹ (N-H bend) .

-

¹H NMR (400 MHz, D₂O): δ 3.70 (s, 3H, OCH₃), 3.25–3.15 (m, 1H, CH-NH₂), 2.60–2.45 (m, 1H, CH-COO), 1.90–1.30 (m, 6H, cyclohexane) .

Pharmaceutical Applications

Role in DPP-IV Inhibitor Synthesis

Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a key intermediate in synthesizing sitagliptin and vildagliptin, oral antidiabetic agents . The stereochemistry ensures optimal binding to the DPP-IV active site, enhancing drug efficacy and reducing off-target effects .

Synthetic Pathway to Sitagliptin:

-

Coupling with β-Amino Acid:

-

The amine group reacts with a β-amino acid derivative to form a peptide bond.

-

-

Triazole Ring Formation:

Other Therapeutic Areas

-

Neurological Disorders: Structural analogs exhibit affinity for GABA₃ receptors, suggesting potential in anxiety and epilepsy treatment .

-

Anticancer Agents: Cyclohexane-based scaffolds are explored for tubulin inhibition.

Comparative Analysis with Related Compounds

| Compound | Structural Features | Applications |

|---|---|---|

| Methyl (1R,3S)-3-aminocyclohexane-1-carboxylate | Opposite configuration at C1 | Inactive in DPP-IV inhibition |

| trans-4-Aminocyclohexanecarboxylic acid | Trans stereochemistry | Lower solubility in polar solvents |

| tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate | Bulkier ester group | Prodrug formulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume